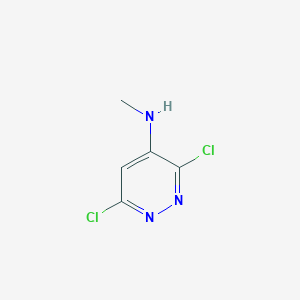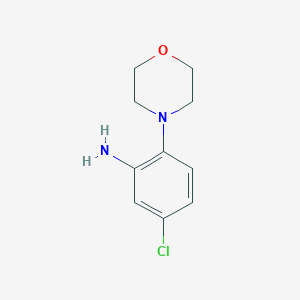
2-Pyridin-3-yl-pipérazine
Vue d'ensemble
Description
2-Pyridin-3-yl-piperazine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-3-yl-piperazine is characterized by a piperazine ring attached to a pyridine ring . The piperazine moiety is a critical structural element for its activity . Further insights into the molecular structure can be obtained through techniques such as X-ray diffraction studies and DFT/TDDFT calculations .Chemical Reactions Analysis
The chemical reactions involving 2-Pyridin-3-yl-piperazine are diverse and depend on the specific conditions and reagents used. For instance, it can undergo reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis
2-Pyridin-3-yl-piperazine is a powder at room temperature . More detailed physical and chemical properties can be determined through further analysis.Applications De Recherche Scientifique
Agents antituberculeux
La 2-Pyridin-3-yl-pipérazine a été utilisée dans la conception et la synthèse de nouveaux dérivés de benzamide substitués par N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl). Ces dérivés ont montré une activité antituberculeuse significative contre Mycobacterium tuberculosis H37Ra .
Activité antifibrotique
Une série de nouveaux dérivés de 2-(pyridin-2-yl)pyrimidine a été conçue, synthétisée et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6). Certains de ces composés ont montré de meilleures activités antifibrotiques que la pirfenidone et la Bipy55′DC .
Détermination des isocyanates dans l'air
La 1-(2-pyridyl)pipérazine peut être utilisée comme réactif pour la détermination des isocyanates aliphatiques et aromatiques dans l'air par HPLC en phase inverse .
Détermination fluorométrique des diisocyanates atmosphériques
La 1-(2-pyridyl)pipérazine peut également être utilisée comme réactif pour la détermination fluorométrique des diisocyanates atmosphériques .
Safety and Hazards
Orientations Futures
Research into 2-Pyridin-3-yl-piperazine and its derivatives is ongoing, with a focus on their potential therapeutic applications. For instance, some studies have shown promising antinociceptive properties, suggesting potential use in pain therapies . Further studies are needed to confirm these findings and explore other potential applications.
Mécanisme D'action
Target of Action
2-Pyridin-3-yl-piperazine is a chemical compound and a derivative of piperazine . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptor is a type of adrenergic receptor, and it plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Biochemical Pathways
The biochemical pathways affected by 2-Pyridin-3-yl-piperazine are likely related to its activity as an α2-adrenergic receptor antagonist. By blocking these receptors, it can affect the adrenergic system, which plays a key role in responses such as the fight-or-flight response, regulation of heart rate, smooth muscle relaxation, and more. The specific pathways and downstream effects may vary depending on the specific derivative of 2-pyridin-3-yl-piperazine and its pharmacological properties .
Pharmacokinetics
Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier, which makes them effective for targeting central nervous system receptors .
Result of Action
The molecular and cellular effects of 2-Pyridin-3-yl-piperazine’s action would depend on its specific targets and the physiological systems in which these targets are involved. As an α2-adrenergic receptor antagonist, it could potentially lead to increased release of neurotransmitters like adrenaline and noradrenaline, resulting in various physiological effects .
Analyse Biochimique
Biochemical Properties
2-Pyridin-3-yl-piperazine has been found to interact with various enzymes and proteins . Some derivatives of this substance are known to act as potent and selective α 2-adrenergic receptor antagonists
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-pyridin-3-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-3,6,9,11-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDKJYHYOYXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397670 | |
| Record name | 2-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-56-7 | |
| Record name | 2-(3-Pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridin-3-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




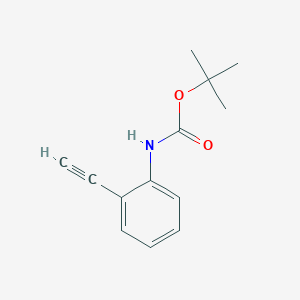
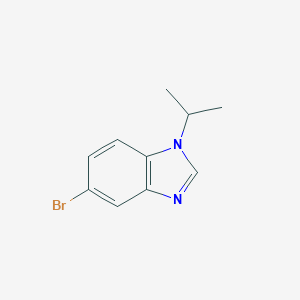


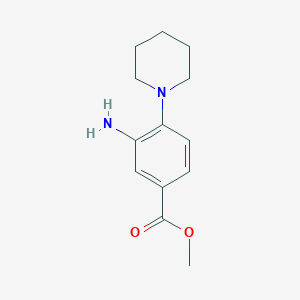
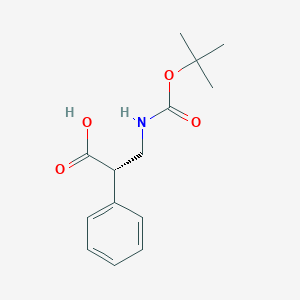
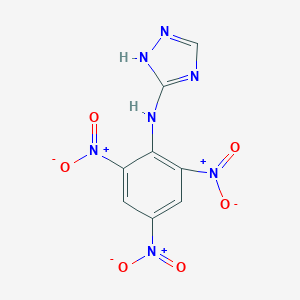

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)
